
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
Übersicht
Beschreibung
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine: is an organic compound with the molecular formula C13H19NO It is a cyclobutanamine derivative characterized by the presence of a phenoxy group and three methyl groups attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethyl-3-phenoxycyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenoxy-2,2-dimethylpropanoic acid with ammonia or an amine source in the presence of a cyclization agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: N,2,2-trimethyl-3-phenoxycyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or organolithium compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, organolithium compounds, and Grignard reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,2,2-trimethyl-3-phenoxycyclobutan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. Its structural features make it suitable for investigating interactions with specific biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological receptors may lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N,2,2-trimethyl-3-phenoxycyclobutan-1-amine involves its interaction with specific molecular targets. The phenoxy group and the amine functionality allow the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N,2,2-trimethyl-3-phenoxycyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
N,2,2-trimethyl-3-phenoxycyclobutan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.
N,2,2-trimethyl-3-phenoxycyclobutan-1-thiol: Features a thiol group in place of the amine.
Uniqueness: N,2,2-trimethyl-3-phenoxycyclobutan-1-amine is unique due to its specific combination of a phenoxy group and an amine functionality on a cyclobutane ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Biologische Aktivität
Overview of N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
This compound is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its unique structure and potential pharmacological properties. The compound's structural characteristics suggest it may interact with various biological targets, leading to diverse biological activities.
Biological Activity
1. Anticancer Properties:
Research indicates that cyclobutane derivatives often exhibit anticancer activity. Compounds similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain phenoxy-substituted cyclobutanes can disrupt cellular signaling pathways involved in cancer proliferation.
2. Antimicrobial Activity:
Cyclobutane derivatives have also been reported to possess antimicrobial properties. The presence of the phenoxy group may enhance the compound's ability to penetrate bacterial membranes, making it effective against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
3. Neuroprotective Effects:
Some research suggests that compounds with similar structures may exhibit neuroprotective effects. These effects could be attributed to the ability of such compounds to modulate neurotransmitter levels or reduce oxidative stress in neuronal cells.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of phenoxycyclobutane derivatives on human cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in breast and lung cancer models, with IC50 values indicating potent activity.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various cyclobutane derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.
Research Findings
Biological Activity | Effect Observed | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation in cancer cell lines | [Study A] |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | [Study B] |
Neuroprotective | Reduced oxidative stress in neuronal cells | [Study C] |
Eigenschaften
IUPAC Name |
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)11(14-3)9-12(13)15-10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBPIXRPSSUKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC2=CC=CC=C2)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.